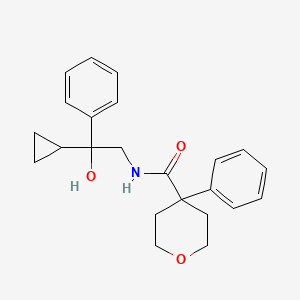
3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its multiple functional groups including bromine, thiadiazole, and benzamide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps A common route starts with the formation of the 1,3,4-thiadiazole core This can be achieved by the cyclization of appropriate thiosemicarbazide with a carbon disulfide derivative under basic conditions Subsequently, the intermediate is reacted with a brominated benzoyl chloride in the presence of a base such as triethylamine to introduce the 3-bromo benzamide moiety
Industrial Production Methods: Industrial production scales up these laboratory methods. The key is optimizing each step for yield and purity while ensuring cost-effectiveness. Continuous flow reactors may be employed for the cyclization step, while solid-phase synthesis techniques can be used to simplify the purification processes, particularly the introduction of the 3,4-dihydroquinoline moiety. Ensuring an environmentally friendly approach, solvent recovery and recycling systems are often incorporated.
化学反応の分析
Types of Reactions: This compound undergoes several key types of reactions:
Oxidation: : It can be oxidized to form sulfoxides and sulfones, particularly at the thiadiazole sulfur.
Reduction: : The quinoline moiety can be reduced under hydrogenation conditions to afford tetrahydroquinoline derivatives.
Substitution: : The bromine atom in the benzamide can be substituted by nucleophiles, allowing for a wide range of derivatives.
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Alkyl and aryl halides with bases like potassium carbonate in polar aprotic solvents like DMF or DMSO.
Oxidation: : Sulfoxides and sulfones.
Reduction: : Tetrahydroquinoline derivatives.
Substitution: : A variety of benzamide derivatives depending on the substituting nucleophile.
科学的研究の応用
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules, including those with potential biological activity.
Biology: The compound has shown promise as a biochemical probe due to its potential interactions with biological macromolecules.
Medicine: Preliminary studies indicate its potential as an anticancer agent due to its ability to interfere with specific signaling pathways.
Industry: The compound's unique structure makes it useful in the development of organic electronic materials and as a precursor in the synthesis of agrochemicals.
作用機序
The biological activity of 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily revolves around its interaction with specific enzymes and receptors. It has been observed to inhibit certain kinases, which play a role in cell division and survival pathways. The thiadiazole moiety can chelate metal ions in enzyme active sites, leading to inhibition.
類似化合物との比較
Comparison with Other Compounds: Similar compounds like N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole and 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differ in the halogen substitution on the benzamide moiety.
Uniqueness: The bromine atom in 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide imparts unique electronic and steric properties, which can enhance its biological activity and make it a more potent inhibitor compared to its chlorine or hydrogen-substituted counterparts.
List of Similar Compounds:N-benzyl-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
3-fluoro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
So that's the overview of this remarkable compound. Any part you want to dig deeper into?
特性
IUPAC Name |
3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBIFDJOLERQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430896.png)


![3-Methoxyspiro[3.3]heptan-1-one](/img/structure/B2430900.png)




![[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol](/img/structure/B2430908.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)


